molecular formula C11H8F3N3O2 B2962407 7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1781023-09-3

7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2962407
CAS No.: 1781023-09-3
M. Wt: 271.199
InChI Key: DGJFUPSJJBZGHX-UHFFFAOYSA-N
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Description

7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a high-value chemical intermediate belonging to the pyrazolo[1,5-a]pyrimidine class of compounds, which are of significant interest in medicinal and organic chemistry. This compound is characterized by a carboxylic acid functional group at the 5-position of the heterocyclic core, a cyclopropyl substituent at the 7-position, and a trifluoromethyl group at the 2-position. The carboxylic acid moiety offers a versatile handle for further synthetic modifications, enabling the construction of amides, esters, and other derivatives for structure-activity relationship (SAR) studies . The presence of the cyclopropyl group is known to enhance metabolic stability in drug candidates, while the trifluoromethyl group is a common bioisostere that can improve lipophilicity and membrane permeability . As a key building block, this compound is primarily used in scientific research for the synthesis of more complex molecules, particularly in the development of kinase inhibitors . Its structural features make it a promising scaffold for exploring interactions with various biological targets. Pyrazolo[1,5-a]pyrimidine-based compounds have been investigated in preclinical studies for their potential to modulate key signaling pathways and exhibit cytotoxic effects in various cancer cell lines . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for in-vitro studies and is not classified as a drug or medicine. For Research Use Only. Not for human or veterinary use. Handling should be conducted in accordance with established laboratory safety protocols. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

IUPAC Name

7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)8-4-9-15-6(10(18)19)3-7(5-1-2-5)17(9)16-8/h3-5H,1-2H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJFUPSJJBZGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC3=CC(=NN23)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H8F3N3O2
  • Molecular Weight : 271.195 g/mol
  • CAS Number : 861408-98-2
  • Purity : Typically ≥95% .

The biological activity of 7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, playing crucial roles in various cellular processes including cell signaling and metabolism.

Inhibition of Kinase Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit selective inhibition against several kinases involved in cancer progression. For instance:

  • Akt Inhibition : A related pyrazolo compound demonstrated an IC50 value of 61 nM against Akt1, indicating potent inhibitory activity . This suggests that 7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid may similarly inhibit Akt pathways, which are critical in cancer cell survival and proliferation.

Biological Activity Overview

The biological activities of this compound have been explored through various studies focusing on its anticancer properties and mechanisms:

Activity Target IC50 (nM) Notes
Akt InhibitionAkt161Selective towards the Akt family .
Antiproliferative ActivityHCT116 (colon cancer)7.76Demonstrated significant growth inhibition .
Antiproliferative ActivityOVCAR-8 (ovarian cancer)9.76Effective against ovarian cancer cell lines .

Case Studies

Several studies have investigated the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

  • Anticancer Efficacy : A study evaluated various substituted pyrazoles against a panel of kinases and found that certain derivatives exhibited significant antiproliferative effects in multiple cancer cell lines. The structure-activity relationship (SAR) indicated that modifications to the pyrazole ring could enhance potency against specific targets .
  • In Vivo Studies : Research involving animal models demonstrated that compounds similar to 7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid could reduce tumor size significantly when administered in conjunction with standard chemotherapy agents like doxorubicin .
  • Mechanistic Insights : Molecular docking studies revealed that these compounds bind effectively within the ATP-binding site of kinases, disrupting their function and leading to decreased phosphorylation of downstream targets involved in cell cycle regulation .

Chemical Reactions Analysis

Carboxylic Acid Derivative Reactions

The carboxylic acid group at position 5 enables classic acid-derived transformations:

Reaction TypeConditionsProduct ExampleKey Citations
Esterification Alcohol (R-OH), H<sup>+</sup> or DCC5-Alkoxycarbonyl derivatives
Amidation Amine (R-NH<sub>2</sub>), EDC/HOBt5-Carboxamide analogs
Reduction LiAlH<sub>4</sub> or BH<sub>3</sub>5-Hydroxymethylpyrazolo[1,5-a]pyrimidine

Mechanistic Insights :

  • Esterification proceeds via acid-catalyzed nucleophilic acyl substitution or coupling agents like DCC.

  • Amidation employs carbodiimide-mediated activation to form reactive intermediates .

  • Reduction of the carboxylic acid to an alcohol typically requires strong hydride donors .

Electrophilic Aromatic Substitution (EAS)

The pyrazolo[1,5-a]pyrimidine core’s electron-rich regions allow selective EAS:

Reaction TypeReagentsPosition ModifiedSelectivity NotesCitations
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Position 3 or 6Directed by trifluoromethyl’s electron withdrawal
Sulfonation SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Position 3Enhanced by morpholine analogs in related compounds

Key Observations :

  • The trifluoromethyl group at position 2 deactivates adjacent positions, directing electrophiles to positions 3 or 6 .

  • Substitution patterns align with computational studies on pyrazolo[1,5-a]pyrimidine aromaticity .

Nucleophilic Substitution

Reaction TypeReagentsProduct ExampleYield & ConditionsCitations
Amination NH<sub>3</sub>/CuI7-Cyclopropyl-2-(trifluoromethyl)-5-aminopyrazolo[1,5-a]pyrimidine60–75% at 120°C

Synthetic Utility :

  • Halogenation at position 5 (e.g., Cl/Br) via POCl<sub>3</sub> or PBr<sub>3</sub> could enable subsequent SNAr reactions .

Cyclopropyl Ring Modifications

The cyclopropyl group at position 7 exhibits strain-driven reactivity:

Reaction TypeReagentsOutcomeNotesCitations
Ring-Opening H<sub>2</sub>/Pd-C7-(Propenyl) derivativesRequires high pressure
Oxidation O<sub>3</sub> or KMnO<sub>4</sub>7-Carboxylic acid or ketone formationLimited by steric hindrance

Challenges :

  • Steric bulk from the cyclopropyl group often impedes reactions unless harsh conditions are used.

Trifluoromethyl Group Interactions

The CF<sub>3</sub> group at position 2 influences electronic effects but is generally unreactive:

PropertyImpact on ReactivityExampleCitations
Electron Withdrawal Deactivates position 2, directing EAS to position 3/6Enhanced nitration at position 3
Hydrophobicity Improves binding in medicinal chemistry contextsN/A

Decarboxylation Pathways

Under thermal or basic conditions, decarboxylation may occur:

ConditionsProductsMechanismCitations
Δ > 200°C CO<sub>2</sub> loss, forming 5-H analogRadical or concerted pathways
NaOH (aq)/Δ 5-Deoxy derivativeAcid-catalyzed elimination

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 7) Substituent (Position 2) Molecular Formula Molecular Weight CAS Number Key Features
Target Compound Cyclopropyl Trifluoromethyl C₁₁H₈F₃N₃O₂* 273.21 1795503-05-7 High metabolic stability; E2 category
7-Isopropyl-2-(trifluoromethyl) analog Isopropyl Trifluoromethyl C₁₁H₁₀F₃N₃O₂ 273.21 1784657-90-4 Increased lipophilicity
5-Methyl-2-(trifluoromethyl)pyrazolo[...] Methyl Trifluoromethyl C₉H₆F₃N₃O₂ 245.16 1018143-96-8 Reduced steric bulk; lower MW
2-Methyl-7-(trifluoromethyl)pyrazolo[...] Trifluoromethyl Methyl C₉H₆F₃N₃O₂ 245.16 1018050-74-2 Altered binding affinity
N-Cyclopentyl-5-(4-fluorophenyl) analog Trifluoromethyl Carboxamide C₁₉H₁₇F₄N₅O 407.37 313248-03-2 Enhanced target selectivity

*Inferred from analogs; discrepancies in reported formulas noted .

Key Findings:

Substituent Effects on Lipophilicity: The trifluoromethyl group at position 2 increases lipophilicity and metabolic stability compared to methyl or carboxamide groups .

Synthetic Accessibility :

  • The target compound’s synthesis involves multi-step procedures, including cyclopropanation and carboxylation, as seen in intermediates from and . In contrast, 7-isopropyl analogs are more straightforward to derivatize .

Bioactivity Trends :

  • Carboxylic acid derivatives (e.g., target compound) show superior solubility for aqueous formulations compared to ester or amide variants .
  • Substitution at position 5 (e.g., 4-fluorophenyl in ) enhances target engagement in kinase inhibition assays .

Commercial Availability: Fluorinated derivatives like the target compound face supply chain challenges, as noted by CymitQuimica (), whereas non-fluorinated analogs (e.g., methyl-substituted) are more readily accessible .

Research and Development Insights

  • Synthetic Methodologies : Schmitt et al. () highlight parallel synthesis approaches for 7-arylpyrazolo[1,5-a]pyrimidin-5-ones, which could be adapted for cyclopropyl derivatives .
  • Purity and Stability : The target compound’s 95% purity () aligns with industry standards, though analytical validation (e.g., HPLC, NMR) is critical due to formula inconsistencies .
  • Applications : Derivatives with cyclopropyl and trifluoromethyl groups are prioritized in antiviral and anticancer drug discovery due to their balanced pharmacokinetic profiles .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assignments of cyclopropyl protons (δ 1.2–1.5 ppm) and trifluoromethyl groups (δ 120–125 ppm in ¹⁹F NMR) confirm substitution patterns .
  • X-ray crystallography : Resolves regioselectivity issues (e.g., 7-chloro vs. 5-chloro isomers) by precisely locating substituents on the heterocyclic core . For example, bond angles and torsion angles differentiate between methyl and trifluoromethyl groups at position 2 .

What strategies optimize regioselectivity during functionalization of the pyrazolo[1,5-a]pyrimidine core?

Advanced Research Question
Regioselectivity challenges arise due to the electron-deficient nature of the pyrimidine ring. Strategies include:

  • Directing groups : Use of amino or hydroxyl groups at position 7 to direct electrophilic substitution .
  • Protecting groups : Benzoylation of amino groups (e.g., with benzoyl chloride in pyridine) prevents unwanted side reactions during trifluoromethylation .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids at position 5 require Pd catalysts (e.g., bis-triphenylphosphine-palladium(II) chloride) and inert atmospheres .

How do computational methods predict physicochemical properties relevant to drug design?

Advanced Research Question

  • DFT calculations : Predict hydrogen-bond acceptor/donor counts, logP, and polar surface area. For example, the carboxylic acid group at position 5 increases hydrophilicity (logP ≈ 2.1) .
  • Molecular docking : Models interactions with targets like kinases or benzodiazepine receptors, highlighting the role of the cyclopropyl group in enhancing binding affinity .

Advanced Research Question

  • Kinase inhibition : Screening against KDR (kinase insert domain receptor) using ATP-competitive assays .
  • Antimicrobial activity : Microplate Alamar Blue assays for antitrypanosomal/antischistosomal activity (IC₅₀ values typically <1 µM) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2) assess selectivity indices .

How can contradictory spectral data from different synthetic batches be resolved?

Advanced Research Question
Contradictions often arise from:

  • Solvent residues : DMF or EtOH in crystallization can alter NMR shifts. Use high-vacuum drying or deuterated solvents for analysis .
  • Polymorphism : X-ray diffraction distinguishes crystalline forms. For example, recrystallization from cyclohexane/CH₂Cl₂ (1:1) yields a single polymorph .
  • Byproducts : LC-MS identifies impurities (e.g., unreacted enaminones) .

What safety protocols are critical during large-scale synthesis?

Basic Research Question

  • Handling trifluoromethyl reagents : Use gloveboxes to avoid inhalation of volatile byproducts (e.g., CF₃Br) .
  • Waste disposal : Chlorinated solvents (e.g., CH₂Cl₂) require segregation and neutralization before disposal .
  • Protective equipment : Respirators and double-gloving are mandatory when using POCl₃ or PyBroP .

How does the cyclopropyl group influence metabolic stability compared to other substituents?

Advanced Research Question

  • Cyclopropyl : Enhances metabolic stability by reducing CYP450-mediated oxidation (t₁/₂ increased by 2–3× vs. methyl groups) .
  • Trifluoromethyl : Improves membrane permeability but may increase plasma protein binding .

Basic Research Question

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (95% purity threshold) .
  • Prep-TLC : Silica gel GF₂₅₄ plates for small-scale purification (Rf ≈ 0.3–0.5 in EtOAc/hexane) .

How do structural modifications at position 7 impact biological activity?

Advanced Research Question

  • Chloro substituents : Increase antitrypanosomal activity (IC₅₀ 0.2 µM vs. 1.5 µM for unsubstituted analogs) .
  • Amino groups : Enhance solubility but reduce blood-brain barrier penetration .

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